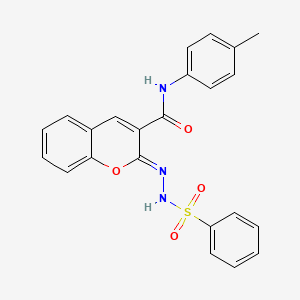

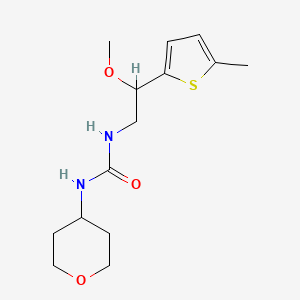

2-chloro-N-(6-oxopiperidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(6-oxopiperidin-3-yl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1 and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Biodegradation and Environmental Impact

- A study by Tang et al. (2012) identified a strain of Stenotrophomonas sp. capable of hydrolyzing acetamiprid, a neonicotinoid with a similar structure to 2-chloro-N-(6-oxopiperidin-3-yl)acetamide. This bacterium could degrade acetamiprid into less toxic metabolites, demonstrating potential for environmental bioremediation (Tang, Li, Hu, & Xu, 2012).

Photovoltaic Efficiency and Material Science

- A research by Mary et al. (2020) explored the potential of benzothiazolinone acetamide analogs in photovoltaic cells. This study provides insights into the applications of acetamide analogs in renewable energy technology, which could include compounds similar to 2-chloro-N-(6-oxopiperidin-3-yl)acetamide (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Chemical Structure Analysis

- Studies by Sen' et al. (2014) and Chopra et al. (2004) conducted structural analyses of derivatives related to 2-chloro-N-(6-oxopiperidin-3-yl)acetamide. These analyses provide foundational knowledge for understanding the chemical properties and potential applications of similar compounds (Sen', Shilov, & Golubev, 2014); (Chopra, Mohan, Rao, & Row, 2004).

Insecticide Metabolism and Resistance

- Research by Ford and Casida (2006) and Ijaz, Afzal, and Shad (2016) highlighted the metabolism and resistance risks of neonicotinoid insecticides like acetamiprid, which share structural similarities with 2-chloro-N-(6-oxopiperidin-3-yl)acetamide. These studies are crucial for understanding the environmental and agricultural impacts of such compounds (Ford & Casida, 2006); (Ijaz, Afzal, & Shad, 2016).

properties

IUPAC Name |

2-chloro-N-(6-oxopiperidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2/c8-3-7(12)10-5-1-2-6(11)9-4-5/h5H,1-4H2,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSABNAMFMKEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(6-oxopiperidin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2419559.png)

![2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2419561.png)

![N1-(4-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2419563.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2419565.png)

![1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2419567.png)

![2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol](/img/structure/B2419573.png)

![N-[3-cyano-4-[(4-methylphenyl)thio]phenyl]-4-fluorobenzamide](/img/structure/B2419579.png)